Variecolin Demonstrates Superior Potency to Variecolactone in Cancer Cell Lines with Quantitative IC50 Data
Variecolin exhibits significantly higher potency against human breast adenocarcinoma (MCF-7) and murine colon carcinoma (CT26) cell lines compared to its closest structural congener, variecolactone. [1] In an MTT assay with 72-hour exposure, variecolin showed an IC50 of 1.4 ± 0.3 µM against MCF-7 cells, while variecolactone was over 15-fold less potent with an IC50 of 22 ± 8 µM. [1] A similar trend was observed in the CT26 cell line, where variecolin's IC50 was 1.0 ± 0.3 µM compared to 14 ± 3 µM for variecolactone. [1]
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 1.4 ± 0.3 µM; CT26: 1.0 ± 0.3 µM |
| Comparator Or Baseline | Variecolactone (MCF-7: 22 ± 8 µM; CT26: 14 ± 3 µM) |
| Quantified Difference | Variecolin is approximately 15.7-fold more potent than variecolactone against MCF-7 cells and 14-fold more potent against CT26 cells. |
| Conditions | MTT assay, 72-hour exposure, MCF-7 human breast adenocarcinoma and CT26 murine colon carcinoma cell lines. |
Why This Matters
This large potency difference demonstrates that variecolin, not variecolactone, is the essential starting point for research programs focused on the anticancer potential of this specific sesterterpenoid scaffold.
- [1] Yan, D., Arakelyan, J., Wan, T., Raina, R., Chan, T. K., Ahn, D., ... & Matsuda, Y. (2024). Genomics-driven derivatization of the bioactive fungal sesterterpenoid variecolin: Creation of an unnatural analogue with improved anticancer properties. Acta Pharmaceutica Sinica B, 14(1), 1-13. (Table 1) View Source
